ethane-1,2-diol;formic acid;4-methylbenzenesulfonic acid

Description

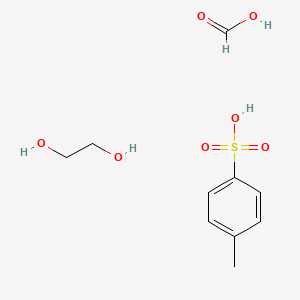

The compound “ethane-1,2-diol; formic acid; 4-methylbenzenesulfonic acid” is a combination of three distinct chemicals, each with unique properties and applications Formic acid, or methanoic acid, is the simplest carboxylic acid with the formula HCOOH

Properties

CAS No. |

90433-81-1 |

|---|---|

Molecular Formula |

C10H16O7S |

Molecular Weight |

280.30 g/mol |

IUPAC Name |

ethane-1,2-diol;formic acid;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C2H6O2.CH2O2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4;2-1-3/h2-5H,1H3,(H,8,9,10);3-4H,1-2H2;1H,(H,2,3) |

InChI Key |

FGOFUTZBVOTPHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)O.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Ethane-1,2-diol

Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol . Industrially, this process involves the catalytic oxidation of ethylene to ethylene oxide, followed by hydrolysis .

Formic Acid

Formic acid can be synthesized by the action of sulfuric acid on sodium formate, which is produced from carbon monoxide and sodium hydroxide . Another method involves the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is typically prepared by sulfonation of toluene using sulfuric acid or oleum .

Chemical Reactions Analysis

Ethane-1,2-diol

Ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents.

Esterification: Reacts with carboxylic acids to form esters.

Dehydration: Can be dehydrated to produce ethylene oxide.

Formic Acid

Formic acid participates in several reactions:

Reduction: Acts as a reducing agent due to its aldehyde group.

Dehydration: Dehydrates to carbon monoxide and water when treated with concentrated sulfuric acid.

Neutralization: Reacts with bases to form formates.

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is involved in:

Esterification: Forms esters with alcohols.

Neutralization: Reacts with bases to form sulfonates.

Scientific Research Applications

Ethane-1,2-diol

Ethane-1,2-diol is widely used in the production of polyester fibers and as an antifreeze in cooling systems . It also serves as a solvent in various chemical processes .

Formic Acid

Formic acid is used in leather processing, textile dyeing, and as a preservative . It also finds applications in the synthesis of pharmaceuticals and as a reducing agent in organic chemistry .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is commonly used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions .

Mechanism of Action

Ethane-1,2-diol

Ethane-1,2-diol exerts its effects primarily through hydrogen bonding and its ability to lower the freezing point of water .

Formic Acid

Formic acid acts as a reducing agent due to its aldehyde group, which can donate electrons in redox reactions .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid functions as a strong acid catalyst, facilitating various organic reactions by donating protons .

Comparison with Similar Compounds

Ethane-1,2-diol

Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its higher toxicity and lower viscosity .

Formic Acid

Acetic acid is a similar carboxylic acid but lacks the reducing properties of formic acid .

4-Methylbenzenesulfonic Acid

Other sulfonic acids like benzenesulfonic acid and methanesulfonic acid are similar but differ in their aromatic or aliphatic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.